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Compound of Interest

Compound Name: O-Isopropylguanosine

CAS No.: 82773-20-4

Cat. No.: B1207811

Get Quote

Executive Summary
-Isopropylguanosine (

-iPrG) is a synthetic nucleoside analogue and a critical probe in DNA repair oncology.[1]
Structurally defined by the alkylation of the exocyclic oxygen at the C6 position of the guanine
base, this molecule serves as a potent pseudosubstrate for

-methylguanine-DNA methyltransferase (MGMT).[1]

Unlike its parent nucleoside guanosine,

-iPrG lacks the N1-proton, fundamentally altering its hydrogen-bonding capacity and tautomeric
stability.[1] This guide provides a rigorous analysis of its physicochemical behavior, synthesis,
and application as a "suicide inhibitor" in potentiating alkylating chemotherapy.[1]

Chemical Identity & Structural Integrity[1][2]
Nomenclature & Classification

IUPAC Name: 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-

(propan-2-yloxy)-1H-purine[1]
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Common Name:

-Isopropylguanosine[1]

CAS Registry Number: 82773-20-4[1]

Molecular Formula:

[1]

Molecular Weight: 325.32 g/mol [1]

Critical Distinction: Isomer Specificity
Warning: A common error in procurement and experimental design is confusing

-Isopropylguanosine with

-Isopropylideneguanosine.[1]

-Isopropylguanosine: Modification is on the nucleobase (C6 Oxygen).[1] Biologically active
against MGMT.[1]

-Isopropylideneguanosine: Modification is on the ribose sugar (protecting group).[1]
Biologically inert regarding MGMT; used as a synthetic intermediate.[1]

Structural Visualization
The following diagram illustrates the core structure and the critical site of modification.
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Figure 1: Structural divergence of guanosine derivatives. Green path indicates the relevant

bioactive modification.

Physicochemical Profile
The alkylation of the O6-position locks the purine ring in the enol ether form, removing the

amide-like character of the N1-C6 bond found in native guanosine.[1]

Key Physical Constants
Property Value / Characteristic Experimental Relevance

Physical State
White to off-white crystalline

solid

Hygroscopic; store desiccated

at -20°C.

Solubility (Primary) DMSO (>50 mM), DMF
Preferred solvents for stock

solutions.[1]

Solubility (Aqueous) Low (< 1 mM)

Requires pre-dissolution in

DMSO before aqueous

dilution.

pKa (N7) ~2.4

N1 proton is absent; N7

becomes the primary basic

site.

UV ~280 nm (neutral pH)

Bathochromic shift relative to

guanosine (

253 nm) due to extended

conjugation of the alkoxy

group.

LogP (Predicted) ~0.5 - 0.8

More lipophilic than guanosine

(LogP -1.[1]9) due to the

isopropyl group.

Stability & Handling
Hydrolytic Stability:
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-alkylguanines are susceptible to acid-catalyzed hydrolysis, reverting to guanosine.[1] Avoid
prolonged exposure to pH < 4.[1]

Thermal Stability: Stable in solid state; DMSO solutions are stable for >6 months at -20°C.[1]

Synthesis & Purification Protocol
Expertise Note: Direct alkylation of guanosine is low-yielding due to N7/N9 competition.[1] The

most robust route utilizes the displacement of a leaving group (chloride) at the C6 position.

Protocol: Displacement from 6-Chloroguanosine[1]
Reagents:

6-Chloroguanosine (Starting Material)[1]

Sodium Hydride (NaH, 60% dispersion)[1]

Isopropanol (Anhydrous)[1]

DMF (Anhydrous) or DMSO[1]

Workflow:

Activation: In a flame-dried flask under Argon, dissolve anhydrous isopropanol (10 eq) in dry

DMF.

Deprotonation: Add NaH (1.2 eq) carefully at 0°C. Stir for 30 mins to generate sodium

isopropoxide in situ.

Displacement: Add 6-Chloroguanosine (1 eq) to the alkoxide solution.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC

(DCM:MeOH 9:1).[1] The spot for 6-chloroguanosine (

~0.[1]4) will disappear, replaced by a higher

product.[1]

Quenching: Neutralize carefully with glacial acetic acid to pH 7.
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Purification: Evaporate solvent under reduced pressure. Resuspend residue in minimal

methanol/DCM and purify via silica gel flash chromatography (Gradient: 0-10% MeOH in

DCM).

Self-Validation Check:

Yield: Expect 60-75%.

Appearance: Product should crystallize as a white solid.[1] Yellowing indicates residual

solvent or degradation.[1]

Analytical Characterization
To certify the identity of the synthesized

-iPrG, the following spectral signatures must be present.

H-NMR Signature (DMSO- , 500 MHz)
The isopropyl group provides a distinct diagnostic pattern that confirms O-alkylation rather than

N-alkylation.[1]

1.38 ppm (d, 6H): Doublet corresponding to the two equivalent methyl groups of the
isopropyl moiety (

).

5.50 ppm (sept, 1H): Septet corresponding to the methine proton (

).[1] This downfield shift (compared to ~4.0 for N-isopropyl) confirms the Oxygen attachment.
[1]

6.40 ppm (br s, 2H): Exocyclic amine (

) at C2.[1]

8.10 ppm (s, 1H): H8 proton of the purine ring.

UV-Vis Spectroscopy[1][3][4][5]
Spectrum: Distinct shoulder/peak at 280-284 nm.[1]
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Contrast: Native guanosine absorbs strongly at 253 nm with a shoulder at 270 nm.[1] The

shift to ~280 nm confirms the restoration of aromaticity in the pyrimidine ring of the purine

system via the enol ether.

Biological Implications: The MGMT Pathway[6]
-iPrG is a "pseudosubstrate" for the DNA repair protein MGMT (

-methylguanine-DNA methyltransferase).[1]

Mechanism of Action: Suicide Inhibition
Recognition: MGMT binds to DNA containing

-alkylguanine lesions (or free nucleoside analogs).[1]

Flip: The modified base is flipped into the enzyme's active site.

Transfer: The isopropyl group is irreversibly transferred to the active site Cysteine-145

(Cys145) residue.

Inactivation: The alkylated MGMT protein cannot regenerate.[1] It is ubiquitinated and

degraded.[1]

Therapeutic Outcome: Depletion of MGMT sensitizes tumor cells to alkylating agents like

Temozolomide (TMZ).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://en.wikipedia.org/wiki/6-O-Methylguanine
https://en.wikipedia.org/wiki/6-O-Methylguanine
https://en.wikipedia.org/wiki/6-O-Methylguanine
https://en.wikipedia.org/wiki/6-O-Methylguanine
https://en.wikipedia.org/wiki/6-O-Methylguanine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207811?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temozolomide
(Chemotherapy)

O6-Methylguanine
(DNA Lesion)

Induces

Repair:
Methyl transferred to MGMT

MGMT Enzyme
(Active - Cys145)

Inhibition:
Isopropyl transferred to MGMT

O6-Isopropylguanosine
(Inhibitor)

Alkylated MGMT
(Inactive/Degraded)

Suicide Reaction

Drug Resistance
(Cell Survival)

DNA Restored Depletion of Enzyme

Apoptosis / Cell Death

Potentiation of TMZ

Click to download full resolution via product page

Figure 2: Mechanistic intervention of O6-iPrG in the MGMT repair pathway. By depleting

MGMT, the inhibitor prevents the repair of chemotherapy-induced lesions.[1]

Mutagenic Potential
In the absence of repair,

-iPrG (if incorporated into DNA) has a high mutagenic potential.[1] It preferentially base-pairs
with Thymine rather than Cytosine during replication.[1]

Transition: G:C

A:T
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Implication: While useful as a drug sensitizer, it is a potent mutagen; handling requires strict

safety protocols (Category 3 Carcinogen handling).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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